molecular formula C16H21NO4 B5859861 4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid CAS No. 6104-83-2

4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid

Cat. No. B5859861
CAS RN: 6104-83-2
M. Wt: 291.34 g/mol
InChI Key: CILPCPNHVJCBEN-UHFFFAOYSA-N
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Description

4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid, also known as PTPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTPB is a small molecule inhibitor that has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid works by inhibiting the activity of PTPs, which are enzymes that remove phosphate groups from proteins. This inhibition leads to the activation of certain signaling pathways that are involved in regulating cell growth and differentiation. This compound has been shown to specifically inhibit the activity of PTP1B, which is a key regulator of insulin signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid is its specificity for PTP1B. This specificity allows researchers to study the effects of PTP1B inhibition on specific signaling pathways without affecting other cellular processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid. One area of research is the development of more potent and selective PTP1B inhibitors. Another area of research is the investigation of the role of this compound in other signaling pathways and cellular processes. Additionally, this compound may have potential applications in the treatment of other diseases, such as obesity and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. Its specificity for PTP1B and its wide range of biochemical and physiological effects make it a promising candidate for further research. The synthesis method of this compound has been well-described in scientific literature, and its mechanism of action has been extensively studied. While there are some limitations to using this compound in lab experiments, its potential applications in cancer biology, diabetes, and other diseases make it an important area of research for the future.

Synthesis Methods

4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method of this compound has been described in several scientific papers, and it involves the reaction of a tetrahydro-2H-pyran-4-ylmethylamine with a 4-oxo-4-phenylbutanoic acid derivative. The resulting product is then purified using chromatography techniques to obtain this compound in its pure form.

Scientific Research Applications

4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. This compound has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which play a key role in regulating cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.

properties

IUPAC Name

4-oxo-4-[(4-phenyloxan-4-yl)methylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-14(6-7-15(19)20)17-12-16(8-10-21-11-9-16)13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILPCPNHVJCBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357181
Record name 4-oxo-4-[(4-phenyloxan-4-yl)methylamino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6104-83-2
Record name 4-oxo-4-[(4-phenyloxan-4-yl)methylamino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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